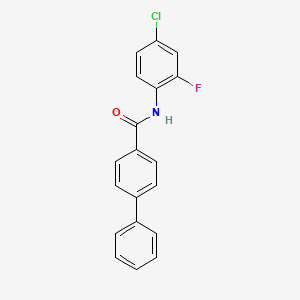![molecular formula C17H16F2N2O4S B5727194 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5727194.png)
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide, also known as DFN-15, is a chemical compound that has been studied for its potential therapeutic applications. DFN-15 belongs to the class of compounds known as sulfonylphenylureas and has been found to exhibit promising effects in various scientific research studies.
Wirkmechanismus
The mechanism of action of 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to play a critical role in the growth and survival of cancer cells.
Biochemical and Physiological Effects
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the expression of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has also been found to inhibit the formation of new blood vessels, which is critical for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has several advantages as a research tool. It is a selective inhibitor of the AKT signaling pathway and exhibits minimal toxicity in normal cells. However, 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has limitations as well. It has poor solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has shown promising results in various scientific research studies, and there are several future directions for its use. One potential application is in the development of cancer therapies. 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide could be used as a single agent or in combination with other drugs to treat various types of cancer. Additionally, 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide could be used to study the role of the AKT signaling pathway in various diseases, such as diabetes and neurodegenerative disorders.
In conclusion, 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide is a promising compound that has been studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties and has been found to inhibit the growth of cancer cells in vitro and in vivo. 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has several advantages as a research tool, but it also has limitations that need to be addressed. Future research will continue to explore the potential applications of 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide in cancer therapy and other diseases.
Synthesemethoden
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 2,6-difluorobenzoyl chloride with 3-(4-morpholinylsulfonyl)aniline in the presence of a base. The resulting intermediate is then treated with a coupling agent to form the final product, 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2,6-difluoro-N-(3-morpholin-4-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O4S/c18-14-5-2-6-15(19)16(14)17(22)20-12-3-1-4-13(11-12)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISXGHFELGHMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-[3-(morpholin-4-ylsulfonyl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5727119.png)

![2-hydroxy-7-methyl-9-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5727129.png)
![2-(3-methylphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5727137.png)

![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide](/img/structure/B5727161.png)

![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727171.png)

![1-benzyl-5-({[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5727190.png)


![2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5727210.png)
